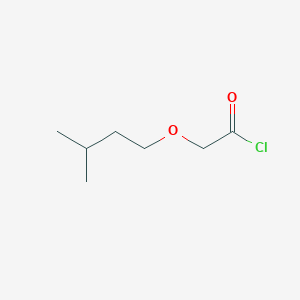
2-Acetyl-3-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetyl-3-ethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and an ethyl group at the third position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-ethylcyclohexan-1-one typically involves the reaction of cyclohexenone with ethyllithium and acetyl chloride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction
Properties
CAS No. |
58009-06-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h8,10H,3-6H2,1-2H3 |
InChI Key |
LEHQUCJMWXEZEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(=O)C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
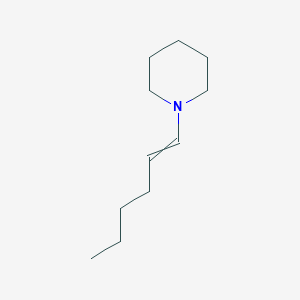
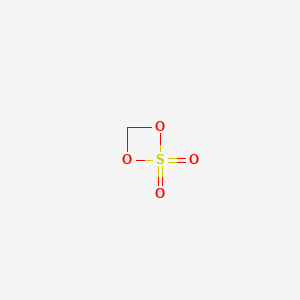

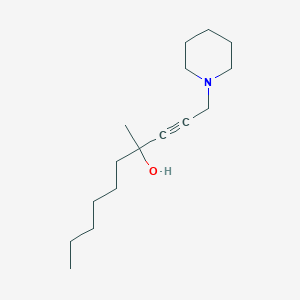
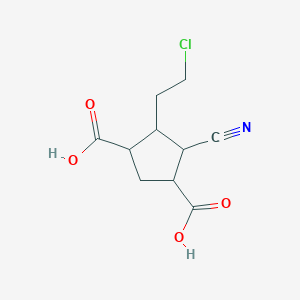
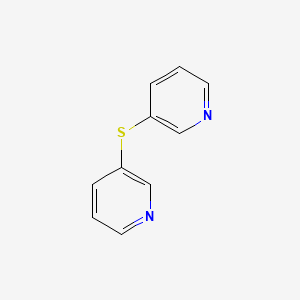
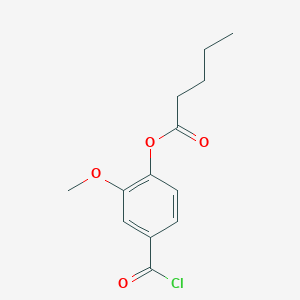
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
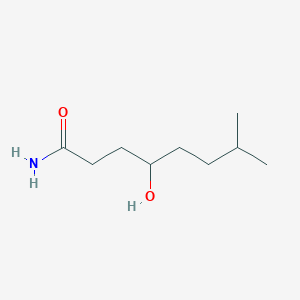
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
